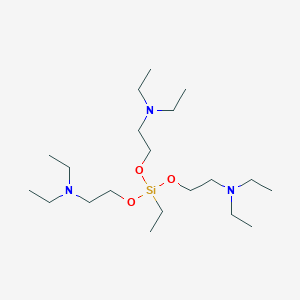
Sepiapterina
Descripción general
Descripción
Es un pigmento amarillo que se encontró inicialmente en el mutante sepia de Drosophila melanogaster . La sepiapterina se puede metabolizar en tetrahidrobiopterina a través de una vía de rescate, que es un cofactor esencial en los humanos para la descomposición de la fenilalanina y un catalizador del metabolismo de la fenilalanina, la tirosina y el triptófano a precursores de los neurotransmisores dopamina y serotonina .
Aplicaciones Científicas De Investigación
La sepiapterina tiene numerosas aplicaciones de investigación científica:
Direcciones Futuras
Many compounds have been identified that target sepiapterin reductase, providing potential methods to treat various diseases . The different effects induced by the depletion of sepiapterin reductase or the inhibition of the enzyme suggest that the non-enzymatic activity of sepiapterin reductase could function in certain biological processes, providing a possible direction for future research .
Mecanismo De Acción
La sepiapterina ejerce sus efectos al metabolizarse en tetrahidrobiopterina, que sirve como cofactor para las enzimas involucradas en el metabolismo de la fenilalanina, la tirosina y el triptófano . La tetrahidrobiopterina es esencial para la síntesis de neurotransmisores como la dopamina y la serotonina . La this compound también inhibe la proliferación celular y la migración de células de cáncer de ovario a través de la regulación negativa de la expresión del receptor del factor de crecimiento endotelial vascular dependiente de la cinasa p70 S6 .
Análisis Bioquímico
Biochemical Properties
Sepiapterin can be metabolized into tetrahydrobiopterin (BH4) via a salvage pathway . BH4 is an essential cofactor in humans for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin . Sepiapterin interacts with enzymes such as sepiapterin reductase (SPR), which plays a significant role in the biosynthesis of BH4 .
Cellular Effects
Sepiapterin has been shown to influence various types of cells and cellular processes. For instance, it has been found to have an impact on immune cells such as mast cells, macrophages, and T Cells . It also plays a role in the regulation of nitric oxide synthase (eNOS) activity, which is crucial for endothelial function .
Molecular Mechanism
Sepiapterin exerts its effects at the molecular level through several mechanisms. It is rapidly absorbed systemically, efficiently transported into cells via active membrane transporters, and rapidly converted intracellularly to BH4 via the pterin salvage pathway . It also influences gene expression, enzyme activation, and binding interactions with biomolecules .
Metabolic Pathways
Sepiapterin is involved in the BH4 biosynthesis pathway . It interacts with enzymes such as GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR), which are involved in the salvage and de novo synthetic pathways of tetrahydrobiopterin .
Transport and Distribution
Sepiapterin is rapidly absorbed systemically and is efficiently and preferentially transported into cells via active membrane transporters, such as human Equilibrative Nucleoside Transporter-2 (hENT2) .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La sepiapterina se puede sintetizar a través de varios métodos. Un enfoque implica la complejación de this compound con triacetil-beta-ciclodextrina para mejorar su encapsulación dentro de nanopartículas de metoxi-poli(etilenglicol)-poli(epsilon-caprolactona) . El proceso incluye el secado por aspersión de soluciones binarias de this compound y triacetil-beta-ciclodextrina, seguido de la encapsulación dentro de nanopartículas por nanoprecipitación .
Métodos de Producción Industrial: La producción industrial de this compound implica el aislamiento y la purificación de fuentes naturales, como el integumento del mutante limón del gusano de seda, Bombyx mori . El proceso incluye la homogenización con etanol, seguida de pasos de purificación sucesivos utilizando cromatografía en columna y cromatografía líquida de alto rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones: La sepiapterina sufre varias reacciones químicas, incluida la reducción y el ciclo redox. La this compound reductasa juega un papel crucial en la reducción de la this compound a tetrahidrobiopterina . Además, la this compound puede mediar el ciclo redox químico, generando especies reactivas de oxígeno .
Reactivos y Condiciones Comunes:
Reducción: this compound reductasa, NADPH
Ciclo Redox: Herbicidas bipiridínicos, varias quinonas
Principales Productos Formados:
Reducción: Tetrahidrobiopterina
Ciclo Redox: Especies reactivas de oxígeno
Comparación Con Compuestos Similares
La sepiapterina se compara a menudo con la sapropterina, otra forma sintética de tetrahidrobiopterina. Se ha demostrado que la this compound induce aumentos más grandes en la tetrahidrobiopterina circulante en comparación con la sapropterina . Los compuestos similares incluyen:
Sapropterina: Se utiliza como cofactor en la síntesis de óxido nítrico y el metabolismo de la fenilalanina.
Tetrahidrobiopterina: Un cofactor natural para varias reacciones enzimáticas.
La singularidad de la this compound radica en su mayor biodisponibilidad y eficacia para aumentar los niveles intracelulares de tetrahidrobiopterina en comparación con la sapropterina .
Propiedades
IUPAC Name |
2-amino-6-[(2S)-2-hydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVOXUSPXFPWBN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937902 | |
| Record name | Sepiapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sepiapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17094-01-8 | |
| Record name | Sepiapterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17094-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sepiapterin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepiapterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16326 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sepiapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPIAPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJQ26KO7HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sepiapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)





